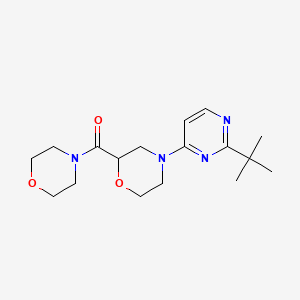![molecular formula C19H20N4O2 B12266132 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12266132.png)
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with cyclopropylamine under specific conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including methylation and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The choice of solvents, catalysts, and reaction temperatures are critical factors that can influence the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
N-alkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds share the benzodioxin moiety and have been studied for their potential therapeutic applications.
N-substituted-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides: Known for their antibacterial properties.
Uniqueness
2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrazolo[1,5-a]pyrazin-4-amine stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C19H20N4O2/c1-22(12-13-2-5-17-18(10-13)25-9-8-24-17)19-16-11-15(14-3-4-14)21-23(16)7-6-20-19/h2,5-7,10-11,14H,3-4,8-9,12H2,1H3 |
InChI Key |
FNPCOPDZCMMYSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=CN4C3=CC(=N4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266058.png)
![4-Methoxy-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12266063.png)
![4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266065.png)
![3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B12266068.png)
![methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12266073.png)
![N-[(2-methoxyphenyl)methyl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12266077.png)
![N-tert-butyl-1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12266083.png)
![N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12266091.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12266096.png)
![4-{4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12266108.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B12266109.png)
![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12266113.png)


